The synthesis of amiclenomycin has been explored through various methods. The first total synthesis was reported in 2002, which established a detailed synthetic route to produce this compound. The synthesis involved constructing the cyclohexadienyl rings and utilizing cycloaddition reactions followed by reductive elimination to yield the cis isomer of amiclenomycin. Specifically, the process began with a cycloaddition reaction between 1,2-di(phenylsulfonyl)ethylene and an N-allyloxycarbonyl diene, leading to the formation of the desired product through several steps, including a Mitsunobu reaction and enzymatic hydrolysis .
Amiclenomycin has a complex molecular structure characterized by its unique ring systems and functional groups. The chemical structure includes a bicyclic framework with amino acid functionalities that are crucial for its biological activity.
Amiclenomycin primarily acts as an inhibitor of the enzyme diaminopelargonic acid synthase (DAPAS), which is essential for the biotin biosynthesis pathway in bacteria. The compound's mechanism involves binding to the active site of DAPAS, thereby preventing substrate conversion and halting bacterial growth.
The mechanism of action of amiclenomycin involves its interaction with pyridoxal-phosphate-dependent enzymes. By binding to DAPAS, amiclenomycin effectively disrupts the enzymatic activity necessary for synthesizing biotin.
Amiclenomycin exhibits distinct physical and chemical properties that contribute to its efficacy as an antibiotic.
Amiclenomycin's primary application lies in its use as an antibiotic against bacterial infections, particularly those caused by Mycobacterium tuberculosis. Its ability to inhibit biotin biosynthesis makes it a valuable candidate for further research into antibiotic development.
Amiclenomycin (AM) is a specialized amino acid antibiotic targeting biotin biosynthesis, exhibiting selective activity against mycobacteria. Its discovery marked a significant advancement in understanding antimetabolite strategies against bacterial pathogens. Unlike broad-spectrum antibiotics, AM acts through precise biochemical disruption, making it a valuable tool for studying essential metabolic pathways and resistance mechanisms.
Amiclenomycin was first isolated in the 1970s from Streptomyces lavendulae subsp. amiclenomycini (later reclassified as Streptomyces sp.) during soil microbiome screenings. Initial studies identified its potent in vitro activity against Mycobacterium smegmatis and related species, though it lacked efficacy in animal models due to pharmacokinetic limitations [2] [9]. Further research revealed that AM-producing strains reside in diverse Streptomyces species, including S. venezuelae and S. avidinii, often as a monomeric component of larger peptide antibiotics like stravidins [7]. These peptides (e.g., stravidins S2–S5) incorporate AM as a "warhead" to enhance bacterial uptake and bioactivity [7].
Table 1: Key Historical Milestones in Amiclenomycin Research
Year | Discovery | Source Organism | Reference |
---|---|---|---|
1974 | Initial isolation and characterization | Streptomyces lavendulae subsp. amiclenomycini | [9] |
1975 | Mechanism elucidation (BioA inhibition) | N/A | [2] |
2002 | Stereochemical correction via total synthesis | Synthetic | [5] |
2020 | Biosynthetic gene cluster identification | Streptomyces spp. | [7] |
Amiclenomycin (C₁₀H₁₆N₂O₂; molecular weight: 196.25 g/mol) belongs to the non-proteinogenic amino acid class. Its structure features:
Initial misassignment of its stereochemistry (trans-ring substituents) was corrected in 2002 via total synthesis, confirming a cis relationship between the amino and aminobutyrate groups (IUPAC name: (S)-2-amino-4-((1s,4R)-4-aminocyclohexa-2,5-dien-1-yl)butanoic acid) [5]. The molecule’s bioactivity depends on the untriggered, non-aromatic cyclohexadiene ring, which aromatizes upon binding to its enzyme target, forming an irreversible adduct [7].
Table 2: Key Chemical Properties of Amiclenomycin
Property | Value | Identification Method |
---|---|---|
Molecular Formula | C₁₀H₁₆N₂O₂ | Elemental analysis, MS [6] |
Exact Mass | 196.1212 Da | High-resolution MS [6] |
Stereochemistry | cis-1,4-disubstituted cyclohexadiene | Total synthesis/NMR [5] |
SMILES Notation | O=C(O)C(N)CCC1C=CC(N)C=C1 | PubChem [3] |
InChI Key | LAJWZJCOWPUSOA-YIZRAAEISA-N | wwPDB database [10] |
Amiclenomycin’s primary significance lies in its targeted inhibition of biotin biosynthesis, a pathway absent in humans but essential for bacterial survival. Key scientific contributions include:
Selective Mycobacterial Activity:AM exhibits narrow-spectrum activity against mycobacteria (e.g., M. smegmatis, M. tuberculosis), attributable to their reliance on de novo biotin synthesis [2]. However, its lack of in vivo efficacy in early studies highlighted challenges in bioavailability, spurring research into prodrug strategies [7].
Role in Peptide Antibiotics:In stravidins (e.g., S2–S5), AM serves as a warhead. These peptides exploit bacterial oligopeptide permeases for transport into Gram-negative pathogens, overcoming AM’s intrinsic penetration limitations [7]. This represents a natural prodrug mechanism to expand AM’s utility.
Modern Drug Development:AM’s validated target (BioA) remains a focus for anti-tuberculosis drugs. Structural studies of AM-BioA complexes (PDB: 1W9Y) have guided the design of synthetic analogs like MAC-13762, showing enhanced efficacy against drug-resistant M. tuberculosis [7] [4].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7